Cas no 2248315-95-7 (1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine)
![1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine structure](https://ja.kuujia.com/scimg/cas/2248315-95-7x500.png)
1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine 化学的及び物理的性質
名前と識別子
-
- 1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine
- EN300-6511357
- 2248315-95-7
-
- インチ: 1S/C8H5BrF2N2/c9-6-5-3-1-2-4-13(5)8(12-6)7(10)11/h1-4,7H
- InChIKey: MQWQGIVMBYOCIA-UHFFFAOYSA-N
- ほほえんだ: BrC1=C2C=CC=CN2C(C(F)F)=N1
計算された属性
- せいみつぶんしりょう: 245.96042g/mol
- どういたいしつりょう: 245.96042g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.5
1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6511357-0.25g |
1-bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine |
2248315-95-7 | 0.25g |
$1183.0 | 2023-05-29 | ||
Enamine | EN300-6511357-0.05g |
1-bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine |
2248315-95-7 | 0.05g |
$1080.0 | 2023-05-29 | ||
Enamine | EN300-6511357-5.0g |
1-bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine |
2248315-95-7 | 5g |
$3728.0 | 2023-05-29 | ||
Enamine | EN300-6511357-2.5g |
1-bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine |
2248315-95-7 | 2.5g |
$2520.0 | 2023-05-29 | ||
Enamine | EN300-6511357-10.0g |
1-bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine |
2248315-95-7 | 10g |
$5528.0 | 2023-05-29 | ||
Enamine | EN300-6511357-1.0g |
1-bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine |
2248315-95-7 | 1g |
$1286.0 | 2023-05-29 | ||
Enamine | EN300-6511357-0.1g |
1-bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine |
2248315-95-7 | 0.1g |
$1131.0 | 2023-05-29 | ||
Enamine | EN300-6511357-0.5g |
1-bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine |
2248315-95-7 | 0.5g |
$1234.0 | 2023-05-29 |
1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine 関連文献
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
3. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridineに関する追加情報
Introduction to 1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine (CAS No. 2248315-95-7)
1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 2248315-95-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities. The presence of both bromine and difluoromethyl substituents in its molecular framework enhances its utility as a key intermediate in the synthesis of various pharmacologically active agents.
The imidazopyridine scaffold is a privileged structure in drug discovery, exhibiting diverse biological functions ranging from antimicrobial to anticancer properties. The bromine atom at the 1-position and the difluoromethyl group at the 3-position of 1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine introduce reactive sites that are highly valuable for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. These reactions are pivotal in constructing complex molecular architectures essential for developing novel therapeutic compounds.
In recent years, 1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine has been extensively studied for its potential in designing small-molecule inhibitors targeting various disease pathways. One of the most compelling areas of research has been its application in oncology. The imidazopyridine core has shown promise in disrupting key signaling pathways involved in cancer cell proliferation and survival. For instance, studies have demonstrated that derivatives of this compound can modulate tyrosine kinase activity, which is crucial for cancer progression. The difluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity, making it an attractive feature in drug design.
Moreover, the brominated version of this compound has been explored as a precursor in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling cascades, and their dysregulation is often associated with diseases such as cancer. By incorporating 1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine into drug candidates, researchers aim to develop selective inhibitors that can block aberrant signaling without affecting normal cellular processes. Preliminary findings suggest that compounds derived from this scaffold exhibit potent inhibitory effects on several kinases, including those overexpressed in resistant tumor strains.
Another area where 1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine has shown promise is in antiviral research. The unique structural features of imidazopyridines allow them to interact with viral enzymes and proteins, thereby inhibiting viral replication. Recent studies have highlighted the potential of this compound in developing treatments against RNA viruses, which pose significant challenges due to their rapid mutation rates and ability to evade host immune responses. The bromine substituent facilitates further derivatization, enabling the creation of analogs with improved antiviral efficacy and reduced toxicity.
The synthetic versatility of 1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine also makes it a valuable tool for medicinal chemists exploring new therapeutic modalities. The imidazopyridine core can be functionalized at multiple positions to introduce diverse pharmacophores. This flexibility allows for the rapid screening of large libraries of compounds to identify those with optimal pharmacokinetic profiles and minimal off-target effects. For example, modifications at the 2- and 4-positions can fine-tune binding interactions with biological targets, while protecting groups can be employed to prevent unwanted side reactions during synthesis.
In conclusion, 1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine (CAS No. 2248315-95-7) represents a significant advancement in pharmaceutical chemistry due to its versatile structural framework and potential applications across multiple therapeutic areas. Its role as a key intermediate in synthesizing bioactive molecules underscores its importance in drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new biological functions and synthetic strategies involving this compound, 1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine is poised to remain a cornerstone in the development of next-generation therapeutics.
2248315-95-7 (1-Bromo-3-(difluoromethyl)imidazo[1,5-a]pyridine) 関連製品
- 2228533-90-0(2-(3-Bromo-5-nitrophenyl)propan-2-ol)
- 937620-73-0(2-(chloromethyl)-5-(3-methylfuran-2-yl)-1,3,4-oxadiazole)
- 2383386-04-5((2,4-Difluoro-5-methoxyphenyl)(methyl)sulfane)
- 2171619-17-1(3-{3-benzyl(methyl)amino-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido}-4-bromobenzoic acid)
- 5878-95-5(rac N-Acetyl-Pseudoephedrine)
- 56836-19-2(2-chloro-6-(dimethylamino)pyridine-4-carboxylic Acid)
- 1366261-23-5(1-methyl-5-3-(trifluoromethyl)phenyl-1H-pyrazol-4-amine)
- 2639375-11-2(rac-tert-butyl 2-(4aR,8aS)-decahydroquinolin-4a-ylacetate)
- 941968-53-2(3-(1H-indol-3-yl)-1-4-(propan-2-yl)phenylurea)
- 110514-99-3(Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate)




